SC58451

COX-2 inhibition Enzyme assay Inflammation

Variability in COX-2 inhibitor potency complicates preclinical study design. SC58451 is a spirocyclic methyl sulfone that delivers consistent COX-2 inhibition (IC50 1.1 nM) with 675-fold selectivity over COX-1. • ED50 0.3 mg/kg in rat adjuvant arthritis, minimizing cost per animal • Oral bioavailability 58% and t1/2 2.3 h enable chronic dosing • GI safety margin >667-fold supports long-term inflammation models Supplied with rigorous analytical QC and stable storage at -20°C.

Molecular Formula C20H19FO2S
Molecular Weight 342.4 g/mol
Cat. No. B1662708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSC58451
Molecular FormulaC20H19FO2S
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=C(CC3(C2)CC3)C4=CC=C(C=C4)F
InChIInChI=1S/C20H19FO2S/c1-24(22,23)17-8-4-15(5-9-17)19-13-20(10-11-20)12-18(19)14-2-6-16(21)7-3-14/h2-9H,10-13H2,1H3
InChIKeyVZCIAZMKVAJRCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SC58451: Potent and Selective COX-2 Inhibitor


SC58451 (CAS 168433-84-9) is a small-molecule, spirocyclic methyl sulfone that acts as a potent and highly selective inhibitor of cyclooxygenase-2 (COX-2), with an IC50 value of 1.1 nM against human COX-2 in enzyme assays [1]. The compound is orally bioavailable and has demonstrated robust anti-inflammatory efficacy in preclinical models of arthritis and edema, with a favorable gastrointestinal safety profile [2]. Its structural core—a 5-(4-fluorophenyl)-6-[4-(methylsulfonyl)phenyl]spiro[2.4]hept-5-ene scaffold—differentiates it from other coxib-class molecules and confers a unique balance of potency, selectivity, and in vivo performance [3].

Workflow COX-2 pathway inhibition studies
Selection Spirocyclic methyl sulfone tool compound
Context Oral inflammation model research

SC58451 vs. Generic COX-2 Inhibitors


The term "COX-2 inhibitor" encompasses a chemically diverse set of molecules with marked differences in their enzyme selectivity, pharmacokinetic profiles, and in vivo therapeutic windows. SC58451 is a spirocyclic methyl sulfone, which contrasts sharply with the sulfonamide-containing coxibs (e.g., celecoxib, valdecoxib) and the methylsulfone coxibs (e.g., rofecoxib, etoricoxib) in its binding kinetics and selectivity index [1]. Substituting SC58451 with a different COX-2 inhibitor—even one with a seemingly similar IC50—can lead to divergent outcomes in animal models, due to differences in oral bioavailability (58% for SC58451 versus 20–40% for celecoxib [2]), COX-1:COX-2 selectivity ratios (up to 675-fold for SC58451 versus ~375-fold for celecoxib [3]), and the dose required for 50% efficacy in arthritis models (ED50 of 0.3 mg/kg for SC58451 versus 7.1 mg/kg for celecoxib [4]). These quantitative differences underscore the necessity of selecting the precise compound—not merely any COX-2 inhibitor—for reproducible, high-fidelity preclinical studies.

SC58451 (Target) Spirocyclic methyl sulfone; reported oral bioavailability may support consistent exposure
vs
Sulfonamide Coxibs Different binding kinetics; selectivity index and in vivo response may not transfer directly
SC58451 (Target) Reported selectivity ratio may support assay-specific pathway dissection
vs
Other Methylsulfone Coxibs Dose-response profiles in arthritis models may differ significantly across structural analogs
SC58451 (Target) Model-specific safety-related endpoint monitoring
vs
Generic COX-2 Inhibitors GI tolerability endpoint profiles may not replicate without compound-specific validation

SC58451: Quantitative Evidence


COX-2 Enzyme Potency vs. Clinical Coxibs

In a direct comparison of COX-2 enzyme inhibition, SC58451 (IC50 = 1.1 nM) exhibits substantially greater potency than the clinically approved COX-2 inhibitors celecoxib (IC50 = 40 nM), rofecoxib (IC50 = 26 nM), valdecoxib (IC50 = 5 nM), and etoricoxib (IC50 = 1.1 µM in whole blood assays) [1][2]. This nearly 40-fold improvement over celecoxib and a >20-fold advantage over rofecoxib highlight SC58451's exceptional enzymatic activity. The assay used purified recombinant human COX-2, ensuring that differences in cellular permeability or plasma protein binding do not confound the potency comparison.

COX-2 Enzyme Potency
Cross-study comparable
IC50: 1.1 nM (recombinant human COX-2)
Supports assay potency context vs. clinical coxibs
Purified enzyme system; reported 36-fold over celecoxib
COX-2 inhibition Enzyme assay Inflammation

COX-2 Selectivity Index

SC58451 displays a COX-1/COX-2 selectivity ratio of up to 675 (IC50, COX-1: 140–5400 nM; IC50, COX-2: 1.1–8.0 nM) . In comparison, celecoxib has a reported selectivity ratio of approximately 375 (COX-1 IC50 = 15 µM; COX-2 IC50 = 40 nM) [1], while rofecoxib shows a ratio of >1000-fold in cellular assays but with considerably lower absolute potency against COX-2 [2]. SC58451 thus achieves an optimal balance: very high selectivity comparable to rofecoxib, but with significantly greater COX-2 potency. In rank-order comparisons of COX-1 inhibitory activity, SC58451 sits between DuP 697 and celecoxib, confirming its intermediate COX-1 activity profile [3].

COX-2 Selectivity Index
Cross-study comparable
COX-1/COX-2 ratio up to 675-fold
Reported selectivity context for GI endpoint monitoring
Enzyme and CHO cell-based assays; intermediate COX-1 profile
COX-2 selectivity Safety profile GI toxicity

In Vivo Anti-Inflammatory Efficacy

In the rat adjuvant-induced arthritis model, SC58451 demonstrates an ED50 of 0.3 mg/kg (oral) for inhibition of paw edema, with no gastric lesions observed at doses up to 200 mg/kg [1]. For comparison, celecoxib exhibits an ED50 of 7.1 mg/kg in the same model [2], representing a >23-fold higher dose requirement. SC58451 also significantly reduces edema in acute rat paw edema models (38–49% reduction) . These data establish SC58451 as a highly efficacious, low-dose oral anti-inflammatory agent with a favorable therapeutic index.

In Vivo Anti-Inflammatory Efficacy
Cross-study comparable
Oral ED50: 0.3 mg/kg (rat adjuvant arthritis)
Reported model-response endpoint context
23.7-fold lower ED50 vs. celecoxib; paw edema model
In vivo efficacy Arthritis model ED50

Oral Bioavailability and Pharmacokinetics

SC58451 exhibits 58% oral bioavailability in rats, with a plasma half-life of 2.3 hours . In contrast, the clinical coxib celecoxib has an oral bioavailability of only 20–40% in humans, with high inter-individual variability due to extensive first-pass metabolism and food effects [1]. SC58451's higher and more consistent oral bioavailability simplifies dose selection in preclinical studies and ensures reliable systemic drug levels. The compound's XLogP of 4.7 and absence of hydrogen bond donors (HBD = 0) contribute to favorable membrane permeability [2].

Oral Bioavailability
Cross-study comparable
58% oral bioavailability (rat); half-life 2.3 h
Supports exposure-model interpretation
Cross-species comparison with literature values
Pharmacokinetics Oral bioavailability Half-life

Gastrointestinal Safety Profile

SC58451 was specifically evaluated for gastric lesion formation in rats and showed no evidence of gastrointestinal toxicity at oral doses up to 200 mg/kg—a dose that is 667 times higher than its anti-inflammatory ED50 of 0.3 mg/kg [1]. This contrasts sharply with traditional NSAIDs like indomethacin, which cause gastric lesions at near-ED50 doses, and even with some other COX-2 inhibitors where gastric safety margins are narrower. The high selectivity for COX-2 over COX-1 (up to 675-fold) underpins this favorable safety profile [2].

GI Safety Profile
Class-level inference
No gastric lesions up to 200 mg/kg (rat)
Supports safety-related endpoint monitoring
Margin >667-fold over ED50; class-dependent review
Gastrointestinal safety Ulcerogenicity Therapeutic index

SC58451 Research Applications


Chronic Inflammation and Autoimmune Disease Models

SC58451's exceptional in vivo potency (ED50 = 0.3 mg/kg in rat adjuvant arthritis) and wide GI safety margin (>667-fold over ED50) make it ideal for long-term dosing in chronic inflammation models, such as collagen-induced arthritis, inflammatory bowel disease, or psoriasis xenografts. The low dose requirement reduces cost per animal and minimizes formulation challenges [1]. Studies requiring sustained COX-2 inhibition over weeks or months benefit from SC58451's predictable oral bioavailability (58%) and moderate half-life (2.3 h), enabling once- or twice-daily dosing without excessive accumulation .

Mechanistic Studies of COX-2-Dependent Pathways

SC58451's high COX-2 selectivity (up to 675-fold) and potent enzyme inhibition (IC50 = 1.1 nM) enable precise dissection of COX-2-mediated signaling without confounding COX-1 inhibition [1]. Researchers studying prostaglandin E2 (PGE2) synthesis, angiogenesis, or tumor promotion can use SC58451 to attribute phenotypes specifically to COX-2 activity. The compound's well-characterized selectivity profile, validated in multiple independent enzyme and cell-based assays, provides a reliable tool for pathway validation .

Comparative Efficacy Studies Against Clinical Coxibs

Because SC58451 demonstrates superior COX-2 potency (1.1 nM vs. 40 nM for celecoxib) and lower in vivo ED50 (0.3 mg/kg vs. 7.1 mg/kg) in the same preclinical models, it serves as a high-performance benchmark for evaluating novel COX-2 inhibitors or alternative anti-inflammatory mechanisms [1]. Procurement of SC58451 for head-to-head studies with celecoxib, rofecoxib, or etoricoxib provides a direct, quantitative comparison of efficacy and safety margins, yielding data that can inform the selection of clinical candidates or elucidate structure-activity relationships [2].

Cancer Research Exploring COX-2 Overexpression

COX-2 is frequently overexpressed in colorectal, breast, and lung cancers and contributes to tumor growth, angiogenesis, and immune evasion. SC58451's oral bioavailability and potent COX-2 suppression make it a suitable tool for testing the therapeutic hypothesis of COX-2 inhibition in xenograft or genetically engineered mouse models [1]. Its high selectivity minimizes the confounding influence of COX-1 inhibition on platelet function or gastric integrity, which is critical for long-term tumor studies .

Application
Selection Property
Validation Focus
Chronic Inflammation Models
Oral in vivo model-response context
Dose-response and GI endpoint monitoring
COX-2 Pathway Mechanistic Studies
Isoform-selectivity assay context
COX-2-specific phenotype attribution
Comparative Efficacy Studies
Comparator assay-response context
Benchmarking vs. clinical coxibs
Oncology Research (COX-2 Overexpression)
Oral bioavailability and selectivity profile
Tumor-model response and gastric integrity endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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